

A Technical Guide to the Physicochemical Properties of Cloransulam and its Esters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cloransulam**

Cat. No.: **B062134**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of the herbicide **cloransulam** and its methyl ester, **cloransulam-methyl**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, environmental fate studies, and formulation science. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols, based on internationally recognized guidelines, are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the concepts.

Introduction

Cloransulam-methyl is a triazolopyrimidine sulfonanilide herbicide used for the post-emergence control of broadleaf weeds, primarily in soybean crops.^{[1][2]} Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[1][3]} This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, **cloransulam-methyl** effectively halts plant growth and development, leading to weed death.^[3] The active species is the parent carboxylic acid, **cloransulam**, which is formed in situ from the hydrolysis of the methyl ester.^[4]

Understanding the physicochemical properties of **cloransulam** and its esters is paramount for predicting their environmental fate, bioavailability, and for the development of effective and safe

formulations. This guide provides key data and methodologies to support these endeavors.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **cloransulam** and **cloransulam**-methyl. Data for other esters of **cloransulam**, such as **cloransulam**-ethyl, is not readily available in publicly accessible scientific literature.

Cloransulam

Property	Value	Reference(s)
Molecular Formula	<chem>C14H11ClFN5O5S</chem>	[5]
Molecular Weight	415.8 g/mol	[5]
CAS Number	159518-97-5	[5]

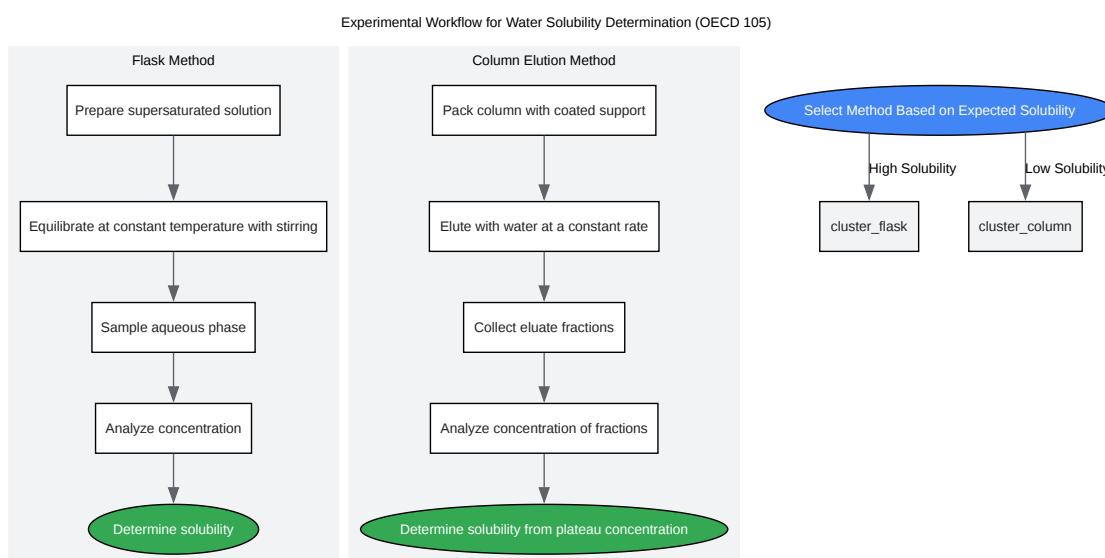
Cloransulam-methyl

Property	Value	Reference(s)
Appearance	Off-white solid with a slight mint odor	[1] [6]
Molecular Formula	<chem>C15H13ClFN5O5S</chem>	[6]
Molecular Weight	429.81 g/mol	[1]
CAS Number	147150-35-4	[6]
Melting Point	216-218 °C	[1] [6]
Density	1.538 g/cm ³ at 20 °C	[1]
Vapor Pressure	3.0×10^{-16} mm Hg (4.0×10^{-11} mPa) at 25 °C	[1]
pKa	4.81	[6]
logP (Octanol-Water Partition Coefficient)	1.12 (pH 5), -0.365 (pH 7), -1.24 (pH 8.5)	[6]

Solubility of Cloransulam-methyl

Solvent	Solubility (mg/L) at 25 °C	Reference(s)
Water (pH 5)	3	[1][6]
Water (pH 7)	184	[1][6]
Acetone	4360	[6]
Acetonitrile	550	[6]
Dichloromethane	3980	[6]
Ethyl Acetate	980	[2]
Methanol	470	[2]
Hexane	< 10	[6]
Octanol	< 10	[6]
Toluene	14	[6]

Experimental Protocols


The determination of the physicochemical properties listed above is guided by standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure data quality and comparability across different laboratories.

Determination of Water Solubility (OECD 105)

This guideline describes two primary methods for determining the water solubility of a substance: the column elution method and the flask method. The choice of method depends on the expected solubility of the compound.

- **Column Elution Method:** Suitable for substances with low solubility. A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

- **Flask Method:** Suitable for substances with higher solubility. A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature with stirring. After equilibrium is reached, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

[Click to download full resolution via product page](#)

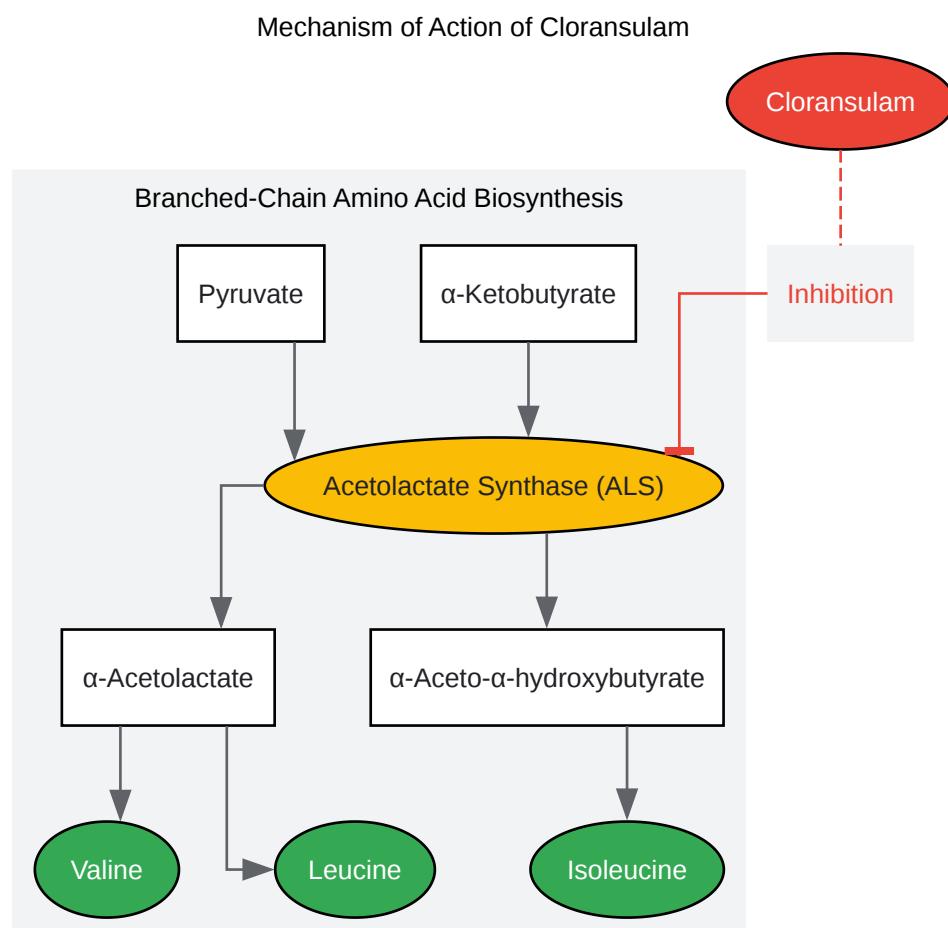
Caption: Workflow for determining water solubility.

Determination of the Partition Coefficient (logP) (OECD 107, 117, 123)

The octanol-water partition coefficient (logP) is a measure of a chemical's lipophilicity. Several OECD guidelines are available for its determination.

- Shake Flask Method (OECD 107): The test substance is dissolved in a mixture of n-octanol and water and shaken until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is determined. This method is suitable for logP values between -2 and 4.
- HPLC Method (OECD 117): This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its logP value. The system is calibrated using reference substances with known logP values.
- Slow-Stirring Method (OECD 123): This method is particularly suited for highly lipophilic substances (logP > 4). The octanol and water phases are gently stirred for an extended period to reach equilibrium without forming an emulsion.

Determination of Vapor Pressure (OECD 104)


This guideline outlines several methods for determining the vapor pressure of a substance, including the dynamic method, static method, and effusion methods. The choice of method depends on the expected vapor pressure range. For a substance with a very low vapor pressure like **cloransulam**-methyl, a gas saturation method would be appropriate. In this method, a carrier gas is passed over the substance at a known flow rate, and the amount of substance transported by the gas is determined.

Determination of the Dissociation Constant (pKa) (OECD 112)

The pKa is determined by measuring the pH of a solution containing a known concentration of the substance and titrating it with a standard acid or base. Spectrophotometric or conductometric methods can also be employed, where the change in absorbance or conductivity is measured as a function of pH.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Cloransulam-methyl's herbicidal activity is due to the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme catalyzes the first common step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. The inhibition of this crucial metabolic pathway leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of the susceptible plant.

[Click to download full resolution via product page](#)

Caption: Inhibition of ALS by **Cloransulam**.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of **cloransulam** and **cloransulam**-methyl, along with standardized experimental protocols for their determination. The data and methodologies presented are essential for a comprehensive understanding of the behavior of these compounds in various applications, from agricultural use to environmental risk assessment. The lack of publicly available data on other esters of **cloransulam** highlights an area for future research, which could involve the synthesis and characterization of these compounds to explore their potential properties and applications. The provided diagrams of the mechanism of action and experimental workflows serve as visual aids to complement the technical data and enhance understanding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cloransulam-methyl - Wikipedia [en.wikipedia.org]
- 2. Cloransulam-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. Cloransulam | C14H11ClFN5O5S | CID 22235201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cloransulam-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Cloransulam and its Esters]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b062134#physicochemical-properties-of-cloransulam-and-its-esters>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com